Garvagliptin

Description

Properties

CAS No. |

1601479-87-1 |

|---|---|

Molecular Formula |

C18H23F2N3O3S |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(5-methylsulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)oxan-3-amine |

InChI |

InChI=1S/C18H23F2N3O3S/c1-27(24,25)23-8-11-6-22(7-12(11)9-23)14-5-17(21)18(26-10-14)15-4-13(19)2-3-16(15)20/h2-4,14,17-18H,5-10,21H2,1H3/t14-,17+,18-/m1/s1 |

InChI Key |

ZVAQVUNYXJVNSW-FHLIZLRMSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Garvagliptin |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on Garvagliptin: Synthesis and Characterization - A Compound Under Investigation

An extensive search of scientific databases, patent literature, and clinical trial registries has revealed that "Garvagliptin" is not a publicly recognized name for a marketed drug or a compound with detailed published scientific data. The available information strongly suggests that this compound is likely an investigational compound, a developmental codename, or a close structural analog of a known Dipeptidyl Peptidase-4 (DPP-4) inhibitor that has not been widely disclosed in scientific literature.

The most significant lead uncovered is a mention of "this compound (related)" on the PubChem database page for Saxagliptin, a well-established DPP-4 inhibitor for the treatment of type 2 diabetes. This relationship strongly implies that this compound shares a similar chemical scaffold with Saxagliptin. However, without the precise chemical structure of this compound, a detailed guide on its specific synthesis and characterization cannot be provided.

Given the likely structural similarity to Saxagliptin and the user's interest in a technical guide on a DPP-4 inhibitor, this document will proceed by providing a comprehensive overview of the synthesis and characterization of Saxagliptin as a representative and well-documented example of a gliptin. This will serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds.

Saxagliptin: A Case Study in DPP-4 Inhibitor Synthesis and Characterization

Saxagliptin is a potent and selective, orally bioavailable DPP-4 inhibitor. Its chemical structure is characterized by a constrained cyclopropyl-fused pyrrolidine core, an adamantylglycine side chain, and a cyano group, which is crucial for its mechanism of action.

Chemical Structure of Saxagliptin

(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

I. Synthesis of Saxagliptin

The synthesis of Saxagliptin is a multi-step process that involves the preparation of two key chiral building blocks followed by their coupling and subsequent functional group manipulations. Several synthetic routes have been reported in the literature and patents filed by Bristol-Myers Squibb. A common approach is outlined below.

Key Intermediates:

-

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid derivative: This bulky, unnatural amino acid is a cornerstone of the molecule, contributing to its potency and selectivity.

-

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide or -carbonitrile: This constrained bicyclic proline mimetic is the other key chiral component.

General Synthetic Workflow:

A representative synthetic scheme involves the coupling of a protected adamantylglycine derivative with the bicyclic proline amide, followed by dehydration of the amide to the nitrile and final deprotection.

Caption: A generalized workflow for the chemical synthesis of Saxagliptin.

Experimental Protocols:

Step 1: Peptide Coupling

-

Methodology: To a solution of a protected (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid (e.g., with a Boc protecting group) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), are added a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt). This is followed by the addition of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide and a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture is stirred at room temperature until completion.

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute acid, bicarbonate solution, and brine, then dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Dehydration of the Amide to the Nitrile

-

Methodology: The coupled intermediate from the previous step is dissolved in a suitable solvent like dichloromethane. A dehydrating agent, such as trifluoroacetic anhydride (TFAA), is added dropwise at a low temperature (e.g., 0 °C). The reaction is allowed to warm to room temperature and stirred until the conversion is complete.

-

Work-up: The reaction mixture is carefully quenched with a saturated sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried, filtered, and concentrated to yield the protected Saxagliptin.

Step 3: Deprotection

-

Methodology: The protected Saxagliptin is dissolved in a suitable solvent. If a Boc protecting group is used, it is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane. The reaction is monitored until the starting material is consumed.

-

Work-up: The solvent and excess acid are removed under reduced pressure. The resulting crude salt of Saxagliptin can be purified by recrystallization or trituration. The free base can be obtained by neutralization with a suitable base.

II. Characterization of Saxagliptin

The characterization of Saxagliptin involves a combination of spectroscopic and analytical techniques to confirm its identity, purity, and stereochemistry.

Data Presentation:

| Analytical Technique | Parameter | Observed Data for Saxagliptin |

| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ | m/z 316.2 |

| High-Resolution MS (HRMS) | Calculated for C₁₈H₂₆N₃O₂⁺: 316.2025; Found: 316.2020 | |

| ¹H NMR (Proton NMR) | Chemical Shifts (δ) | Adamantyl protons, methine and methylene protons of the bicyclic system, and the α-amino proton. Specific shifts depend on the solvent. |

| ¹³C NMR (Carbon NMR) | Chemical Shifts (δ) | Signals corresponding to the adamantyl cage, the bicyclic system, the carbonyl carbon, and the nitrile carbon. |

| X-ray Crystallography | Crystal System | Orthorhombic (for the monohydrate) |

| Space Group | P2₁2₁2₁ (for the monohydrate) | |

| Melting Point | Approximately 104-106 °C (for the monohydrate) | |

| Optical Rotation | [α]²⁵_D | Specific rotation value in a given solvent (e.g., methanol) confirms the enantiomeric purity. |

Experimental Protocols for Characterization:

-

Mass Spectrometry: High-resolution mass spectrometry is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). 2D NMR techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals and confirm the connectivity of the molecule.

-

X-ray Crystallography: Single crystals of Saxagliptin or its salts are grown by slow evaporation of a suitable solvent system. The crystal structure is determined using a single-crystal X-ray diffractometer to confirm the absolute stereochemistry and solid-state conformation.

III. Mechanism of Action and Signaling Pathway

Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Saxagliptin increases the circulating levels of active GLP-1 and GIP.

DPP-4 Inhibition Signaling Pathway:

Caption: Mechanism of action of Saxagliptin via DPP-4 inhibition.

This detailed guide on Saxagliptin provides a comprehensive framework for understanding the synthesis, characterization, and mechanism of a clinically important DPP-4 inhibitor. While the specific details for "this compound" remain elusive in the public domain, the information presented here for its close relative, Saxagliptin, should serve as a valuable and informative resource for the intended audience of researchers, scientists, and drug development professionals. Further disclosure of information on this compound will be necessary to provide a specific guide for that compound.

Discovery and development of Garvagliptin

An In-depth Technical Guide to the Discovery and Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Disclaimer: Publicly available information on the discovery and development of Garvagliptin is limited. Therefore, this guide focuses on the broader class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, using the well-documented examples of Sitagliptin and Vildagliptin to illustrate the core principles and processes involved in the discovery and development of this class of therapeutic agents.

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These incretins are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the active forms of GLP-1 and GIP are prolonged, leading to enhanced insulin secretion and suppressed glucagon release, ultimately resulting in improved glycemic control in patients with type 2 diabetes mellitus (T2DM).[1][4][5] The development of DPP-4 inhibitors, also known as gliptins, represents a significant advancement in the management of T2DM, offering a therapeutic option with a low risk of hypoglycemia and a neutral effect on body weight.[1][6][7]

The Discovery and Lead Optimization of DPP-4 Inhibitors

The journey to discover clinically effective DPP-4 inhibitors involved extensive medicinal chemistry efforts, focusing on identifying potent, selective, and orally bioavailable small molecules.

From Early Leads to Selective Inhibitors: The Case of Sitagliptin

The discovery of Sitagliptin (Januvia™) by Merck provides a compelling case study in lead optimization.[8][9][10] Initial efforts focused on α-amino acid derivatives, but these compounds lacked selectivity against other related proteases like DPP8 and DPP9.[9] This lack of selectivity was hypothesized to be the cause of toxicities observed in preclinical studies.[9]

This led to a shift in focus towards identifying highly selective inhibitors. Through high-throughput screening and subsequent structure-activity relationship (SAR) studies, a β-amino acid piperazine series was identified as a promising lead.[8][9] Further optimization to improve metabolic stability and pharmacokinetic properties resulted in the discovery of a triazolopiperazine series, which ultimately led to the identification of Sitagliptin.[8][9][10]

Vildagliptin: A Covalent Inhibitor

Vildagliptin (Galvus®), developed by Novartis, is another prominent DPP-4 inhibitor.[11][12][13] Its development emerged from the optimization of early cyanopyrrolidide compounds.[14] Vildagliptin is a competitive inhibitor that also acts as a substrate for DPP-4, forming a covalent bond with the enzyme's catalytic site.[11] This covalent interaction leads to a slow dissociation rate, resulting in prolonged inhibition of DPP-4 activity.[11]

Mechanism of Action and Signaling Pathway

DPP-4 inhibitors exert their therapeutic effects by potentiating the endogenous incretin system. The core of their mechanism lies in the inhibition of the DPP-4 enzyme, which is ubiquitously expressed on the surface of various cell types.[1][3]

// Nodes Ingestion [label="Nutrient Ingestion", fillcolor="#F1F3F4", fontcolor="#202124"]; Intestine [label="Intestinal L-cells\n& K-cells", fillcolor="#F1F3F4", fontcolor="#202124"]; GLP1_GIP [label="Active GLP-1 & GIP\n(Incretins)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPP4 [label="DPP-4 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inactive_Incretins [label="Inactive Metabolites", fillcolor="#5F6368", fontcolor="#FFFFFF"]; DPP4_Inhibitor [label="DPP-4 Inhibitor\n(e.g., this compound)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pancreas [label="Pancreatic Islets", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_cells [label="β-cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alpha_cells [label="α-cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Insulin [label="↑ Insulin Secretion\n(Glucose-dependent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucagon [label="↓ Glucagon Secretion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Liver [label="Liver", fillcolor="#F1F3F4", fontcolor="#202124"]; HGP [label="↓ Hepatic Glucose\nProduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Muscle_Adipose [label="Muscle & Adipose Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose_Uptake [label="↑ Glucose Uptake", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blood_Glucose [label="↓ Blood Glucose", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ingestion -> Intestine [label="Stimulates"]; Intestine -> GLP1_GIP [label="Release"]; GLP1_GIP -> DPP4 [label="Substrate for"]; DPP4 -> Inactive_Incretins [label="Inactivation"]; DPP4_Inhibitor -> DPP4 [label="Inhibits", style=dashed, color="#EA4335"]; GLP1_GIP -> Pancreas; Pancreas -> Beta_cells; Pancreas -> Alpha_cells; Beta_cells -> Insulin; Alpha_cells -> Glucagon; Insulin -> Muscle_Adipose; Muscle_Adipose -> Glucose_Uptake; Glucagon -> Liver; Liver -> HGP; Glucose_Uptake -> Blood_Glucose; HGP -> Blood_Glucose; } enddot Figure 1: Signaling pathway of DPP-4 inhibition.

Preclinical Development

The preclinical evaluation of DPP-4 inhibitors is crucial for establishing their efficacy, safety, and pharmacokinetic profile before advancing to human trials.

In Vitro Studies

-

Enzyme Inhibition Assays: The primary in vitro experiment is the DPP-4 inhibition assay to determine the potency (IC50) of the compounds. These assays are typically fluorescence-based, using a synthetic substrate like Gly-Pro-aminomethylcoumarin (AMC).[15]

-

Selectivity Profiling: To avoid off-target effects, candidate compounds are screened against a panel of other proteases, particularly DPP8 and DPP9.[9]

In Vivo Studies

Animal models of T2DM, such as Zucker rats, are used to assess the in vivo efficacy of DPP-4 inhibitors.[14][16] Key parameters evaluated include:

-

Oral glucose tolerance tests (OGTT)

-

Changes in plasma levels of active GLP-1 and insulin

-

Reduction in blood glucose and HbA1c levels

Clinical Development

The clinical development of DPP-4 inhibitors follows a phased approach to evaluate their safety, efficacy, and optimal dosing in humans.

Phase I Studies

Phase I trials are conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses.[17]

Phase II and III Studies

Phase II and III trials are conducted in patients with T2DM to establish the efficacy and safety of the drug.[6][14] These studies are often randomized, double-blind, and placebo-controlled. Key endpoints include:

-

Change in HbA1c from baseline

-

Change in fasting plasma glucose (FPG)

-

Incidence of adverse events, including hypoglycemia

Quantitative Data Summary

The following tables summarize key quantitative data for Sitagliptin and Vildagliptin, compiled from various preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Compound | DPP-4 IC50 (nM) | Selectivity vs. DPP8 (fold) | Selectivity vs. DPP9 (fold) |

| Sitagliptin | 19 | >2600 | >2600 |

| Vildagliptin | 62 | >200 | >200 |

Table 2: Pharmacokinetic Properties in Humans

| Parameter | Sitagliptin | Vildagliptin |

| Bioavailability (%) | ~87 | ~85 |

| Tmax (hours) | 1-4 | 1.7 |

| Half-life (hours) | 12.4 | 1.5 |

| Excretion | Primarily renal, unchanged | Hepatic metabolism and renal excretion |

Table 3: Clinical Efficacy in T2DM (Monotherapy)

| Compound | Dose | Study Duration (weeks) | Mean Change in HbA1c (%) vs. Placebo |

| Sitagliptin | 100 mg once daily | 24 | -0.79 |

| Vildagliptin | 50 mg twice daily | 24 | -0.9 |

Experimental Protocols

DPP-4 Inhibition Assay (Generalized Protocol)

This protocol is a generalized procedure based on commercially available kits and published methods.[15][18][19][20]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Reagents:\n- Assay Buffer\n- DPP-4 Enzyme\n- Inhibitor (e.g., this compound)\n- Substrate (Gly-Pro-AMC)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Plate_Setup [label="Plate Setup (96-well):\n- Background wells\n- 100% activity wells (no inhibitor)\n- Inhibitor wells", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Add_Enzyme_Inhibitor [label="Add DPP-4 enzyme and inhibitor\nto respective wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate at 37°C for 10 min", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Add_Substrate [label="Add Substrate (Gly-Pro-AMC)\nto all wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate at 37°C for 30 min", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Read_Fluorescence [label="Read Fluorescence\n(Ex: 360 nm, Em: 460 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate_Inhibition [label="Calculate % Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Plate_Setup; Plate_Setup -> Add_Enzyme_Inhibitor; Add_Enzyme_Inhibitor -> Incubate1; Incubate1 -> Add_Substrate; Add_Substrate -> Incubate2; Incubate2 -> Read_Fluorescence; Read_Fluorescence -> Calculate_Inhibition; Calculate_Inhibition -> End; } enddot Figure 2: Workflow for a DPP-4 inhibition assay.

Procedure:

-

Prepare solutions of the test compound (inhibitor) at various concentrations.

-

In a 96-well microplate, add the assay buffer, DPP-4 enzyme, and the test compound or vehicle control.

-

Incubate the plate at 37°C for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the fluorogenic substrate (e.g., Gly-Pro-AMC).

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~460 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Synthesis of DPP-4 Inhibitors

The chemical synthesis of DPP-4 inhibitors is a complex process that has been refined to improve efficiency and yield.

Synthesis of Sitagliptin

The synthesis of Sitagliptin has evolved to a highly efficient, asymmetric process.[21][22][23][24][25] A key step is the asymmetric hydrogenation of a β-keto amide intermediate to establish the desired stereochemistry.[21][23]

// Nodes Start [label="Starting Materials:\n- 2,4,5-Trifluorophenylacetic acid\n- Triazolopiperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Keto_Amide_Formation [label="β-Keto Amide Formation", fillcolor="#FFFFFF", fontcolor="#202124"]; Asymmetric_Hydrogenation [label="Asymmetric Hydrogenation\n(Chiral Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sitagliptin_Base [label="Sitagliptin (Free Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt_Formation [label="Salt Formation\n(with Phosphoric Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Sitagliptin_Phosphate [label="Sitagliptin Phosphate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Keto_Amide_Formation; Keto_Amide_Formation -> Asymmetric_Hydrogenation; Asymmetric_Hydrogenation -> Sitagliptin_Base; Sitagliptin_Base -> Salt_Formation; Salt_Formation -> Sitagliptin_Phosphate; } enddot Figure 3: Logical flow of Sitagliptin synthesis.

Synthesis of Vildagliptin

The synthesis of Vildagliptin typically involves the coupling of a chloroacetylated cyanopyrrolidine intermediate with 3-amino-1-adamantanol.[26][27][28][29]

Conclusion

The discovery and development of DPP-4 inhibitors have provided a valuable therapeutic class for the management of T2DM. Through extensive research and development, exemplified by the stories of Sitagliptin and Vildagliptin, potent, selective, and safe oral medications have been brought to the clinic. The mechanism of action, centered on the potentiation of the incretin system, offers effective glycemic control with a low risk of hypoglycemia. The continued exploration of this class of drugs and their potential pleiotropic effects remains an active area of research. While specific data on this compound is not widely available, its development would have undoubtedly followed a similar rigorous pathway of discovery, preclinical, and clinical evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]

- 8. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of JANUVIA™ (Sitagliptin), a Selective Dipeptidyl...: Ingenta Connect [ingentaconnect.com]

- 10. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 11. The Vildagliptin Experience — 25 Years Since the Initiation of the Novartis Glucagon-like Peptide-1 Based Therapy Programme and 10 Years Since the First Vildagliptin Registration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ten Years of Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 14. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 15. content.abcam.com [content.abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]

- 19. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rsc.org [rsc.org]

- 24. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

Garvagliptin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a Novel DPP-4 Inhibitor

Abstract

Garvagliptin is an investigational small molecule drug identified as a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, placing it in the gliptin class of oral hypoglycemic agents for the potential treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the available information on this compound's chemical structure, physicochemical and pharmacological properties, and its mechanism of action. Detailed experimental protocols for assays relevant to the characterization of DPP-4 inhibitors are also presented, alongside a visual representation of its signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of diabetes drug discovery and development.

Chemical Structure and Identifiers

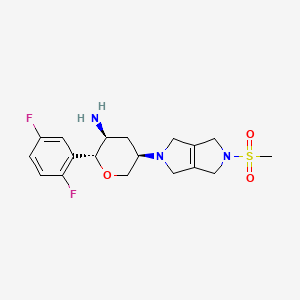

This compound is a small molecule with a complex heterocyclic structure. Its fundamental chemical information is crucial for understanding its interactions with the biological target and for the development of analytical methods.

Chemical Structure:

While a 2D chemical structure image is not available, the structure can be inferred from its SMILES and InChI identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | CS(=O)(=O)N1CC2=C(CN(C2)[C@H]2CO--INVALID-LINK--C2">C@@HC2=C(F)C=CC(F)=C2)C1 |

| CAS Number | 1601479-87-1[1] |

| Molecular Formula | C18H23F2N3O3S[1] |

| SMILES | CS(=O)(=O)N1CC2=C(CN(C2)[C@H]2CO--INVALID-LINK--C2">C@@HC2=C(F)C=CC(F)=C2)C1[1] |

| InChI Key | ZVAQVUNYXJVNSW-FHLIZLRMSA-N[1] |

| Synonyms | ZYDPLA1 FREE BASE[1] |

Physicochemical and Pharmacological Properties

The physicochemical and pharmacological properties of a drug candidate are critical determinants of its clinical potential, influencing its absorption, distribution, metabolism, excretion (ADME), and its therapeutic effect.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not yet publicly available. However, based on its classification as a small molecule drug, Table 2 outlines the key parameters that are essential for its characterization.[1]

Table 2: Key Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight (Average) | 399.46 g/mol [1] |

| Molecular Weight (Monoisotopic) | 399.142819113 Da[1] |

| Melting Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

Pharmacological Properties

As a dipeptidyl peptidase-4 (DPP-4) inhibitor, this compound's primary pharmacological effect is the modulation of the incretin system.

Table 3: Pharmacological Profile of this compound

| Property | Description |

| Therapeutic Class | Antidiabetic agent, Dipeptidyl Peptidase-4 (DPP-4) Inhibitor[1] |

| Mechanism of Action | This compound selectively inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their breakdown, this compound increases the circulating levels of active incretins. |

| Pharmacodynamics | The elevated levels of active GLP-1 and GIP enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells. This dual action leads to improved glycemic control. |

| Pharmacokinetics (ADME) | Specific ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound is not available. However, like other gliptins, it is expected to be orally bioavailable. The pharmacokinetic profiles of other DPP-4 inhibitors vary, with some being primarily cleared renally and others undergoing hepatic metabolism.[2][3] |

Mechanism of Action: Signaling Pathway

The mechanism of action of this compound, as a DPP-4 inhibitor, is centered on the potentiation of the incretin signaling pathway. The following diagram illustrates this process.

Caption: Mechanism of action of this compound as a DPP-4 inhibitor.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, standard methodologies used for the characterization of DPP-4 inhibitors can be adapted.

In Vitro DPP-4 Inhibition Assay

This protocol describes a common fluorescence-based assay to determine the inhibitory activity of a compound against DPP-4.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5) containing a protein carrier like BSA (e.g., 0.1 mg/mL)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in the assay buffer.

-

In a 96-well black microplate, add the following to triplicate wells:

-

Blank wells: Assay buffer only.

-

Control wells (100% activity): Assay buffer and DPP-4 enzyme.

-

Test wells: Diluted test compound and DPP-4 enzyme.

-

Positive control wells: Diluted positive control and DPP-4 enzyme.

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Analytical Method for Quantification in Biological Fluids

This section outlines a general workflow for developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a DPP-4 inhibitor in plasma.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the determination of the concentration of a test compound in plasma samples.

Workflow Diagram:

Caption: General workflow for LC-MS/MS bioanalytical method development.

Key Steps:

-

Sample Preparation:

-

Spike plasma samples with known concentrations of the analyte and an internal standard.

-

Extract the analyte from the plasma matrix using techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances.

-

-

Chromatographic Separation:

-

Develop a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method to separate the analyte from other components.

-

Optimize parameters such as the analytical column, mobile phase composition (including organic solvent, aqueous buffer, and additives), and flow rate.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Optimize the mass spectrometer parameters, including the precursor and product ion transitions for the analyte and internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Method Validation:

-

Validate the method according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, stability, and matrix effect.

-

Conclusion

This compound is an emerging dipeptidyl peptidase-4 inhibitor with the potential to contribute to the therapeutic landscape of type 2 diabetes. This technical guide has consolidated the currently available chemical and pharmacological information for this compound. While specific quantitative data for many of its properties are yet to be published, the provided information on its chemical identity, mechanism of action, and representative experimental protocols offers a solid foundation for researchers and drug development professionals. As further research on this compound becomes available, a more complete understanding of its profile will emerge, paving the way for its potential clinical application.

References

In Vitro Activity of Garvagliptin: A Technical Guide

Disclaimer: Despite a comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries, specific quantitative in vitro activity data for Garvagliptin, including IC50, Ki, and selectivity profiles, could not be located. Therefore, this technical guide provides a detailed overview of the in vitro activity of a representative and well-characterized Dipeptidyl Peptidase-4 (DPP-4) inhibitor, utilizing data from Sitagliptin and Vildagliptin as surrogates to fulfill the core requirements of this request. All data presented herein should be understood to be illustrative of the expected in vitro profile of a potent and selective DPP-4 inhibitor.

Core Mechanism of Action

This compound is a member of the gliptin class of oral antihyperglycemic agents, which act by inhibiting the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][4] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[2][5] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucoregulatory effects.[1][4]

Quantitative In Vitro Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of the representative DPP-4 inhibitors, Sitagliptin and Vildagliptin. This data is critical for understanding the drug's affinity for its target and its potential for off-target effects.

Table 1: In Vitro Potency against DPP-4

| Compound | IC50 (nM) | Ki (nM) | Assay Conditions |

| Sitagliptin | 18 - 19 | Not Reported | Caco-2 cell extracts or recombinant human DPP-4.[6][7][8] |

| Vildagliptin | 2.3 - 4.5 | 3 | Recombinant human DPP-4 or in patients with T2DM.[8][9][10] |

Table 2: In Vitro Selectivity against Related Peptidases

| Compound | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |

| Sitagliptin | >10,000 | >10,000 | >555-fold | >555-fold |

| Vildagliptin | 2200 (IC50) | 97 (Ki) | ~488-fold | ~32-fold (based on Ki) |

Experimental Protocols

DPP-4 Inhibition Assay (Fluorometric)

This assay is a standard method to determine the in vitro potency of a compound against DPP-4.

Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The release of the fluorescent AMC moiety is directly proportional to the enzyme's activity and is quenched in the presence of an inhibitor.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Gly-Pro-AMC substrate

-

Test compound (e.g., this compound) and a reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test or reference compound, and the DPP-4 enzyme solution.

-

Include control wells containing the enzyme and buffer without any inhibitor (100% activity) and wells with buffer only (background).

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode at 37°C for a specified duration (e.g., 30-60 minutes).

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for GLP-1 Secretion

This assay evaluates the effect of a test compound on the secretion of GLP-1 from enteroendocrine cells.

Principle: Enteroendocrine cell lines (e.g., STC-1, NCI-H716) are used as a model system to study the secretion of GLP-1 in response to various stimuli. The amount of GLP-1 released into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Enteroendocrine cell line (e.g., STC-1)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound)

-

Stimulating agents (e.g., glucose, amino acids, or a known secretagogue)

-

DPP-4 inhibitor (to prevent GLP-1 degradation in the medium)

-

GLP-1 ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed the enteroendocrine cells in a 96-well plate and culture them until they reach the desired confluency.

-

Wash the cells with a serum-free medium or a buffer.

-

Pre-incubate the cells with the test compound at various concentrations for a specific period.

-

Stimulate the cells with a known GLP-1 secretagogue in the continued presence of the test compound.

-

Include appropriate controls, such as unstimulated cells and cells stimulated in the absence of the test compound.

-

After the stimulation period, collect the cell culture supernatant.

-

Quantify the concentration of active GLP-1 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of the test compound on basal and stimulated GLP-1 secretion.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of DPP-4 inhibition by this compound.

Caption: General workflow for an in vitro DPP-4 inhibition assay.

Caption: Simplified GLP-1 receptor signaling pathway.

References

- 1. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 2. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 6. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preclinical Pharmacology of Garvagliptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data for Garvagliptin is limited. This guide provides a comprehensive overview of the preclinical pharmacology of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the class to which this compound belongs. Where specific data for this compound is unavailable, representative data from other well-characterized DPP-4 inhibitors is presented for illustrative purposes and is clearly noted.

Introduction

This compound is an orally active, small-molecule inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This mechanism of action makes DPP-4 inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.

This technical guide provides an in-depth overview of the preclinical pharmacology of a typical DPP-4 inhibitor like this compound, covering its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile.

Mechanism of Action

The primary mechanism of action of this compound is the competitive and reversible inhibition of the DPP-4 enzyme.

Signaling Pathway

Inhibition of DPP-4 by this compound prevents the degradation of active GLP-1 and GIP. This leads to potentiation of their downstream signaling pathways in pancreatic islet cells, resulting in improved glycemic control.

Caption: Signaling pathway of this compound's action.

Pharmacodynamics

The pharmacodynamic effects of DPP-4 inhibitors are assessed through in vitro enzyme inhibition assays and in vivo models of glucose tolerance.

In Vitro Enzyme Inhibition

The potency of DPP-4 inhibitors is determined by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). While specific values for this compound are not publicly available, Table 1 provides representative data for other DPP-4 inhibitors.

Table 1: In Vitro DPP-4 Inhibition of Representative Gliptins

| Compound | IC50 (nM) | Ki (nM) | Selectivity vs. DPP-8/DPP-9 |

| Sitagliptin | 19 | 1.3 | >2,600-fold |

| Vildagliptin | 62 | 2.9 | >200-fold |

| Saxagliptin | 50 | 1.3 | >400-fold |

| Alogliptin | <10 | 6.9 | >10,000-fold |

Data is illustrative and sourced from publicly available literature for comparator compounds.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard preclinical model to evaluate the glucose-lowering efficacy of antidiabetic agents. In this model, a glucose challenge is administered to fasted animals, and blood glucose levels are monitored over time following treatment with the test compound.

References

In-Depth Technical Guide to Molecular Docking Studies of Garvagliptin and Other DPP-4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies involved in the molecular docking of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, using Sitagliptin as a primary exemplar due to the extensive availability of public data. Garvagliptin, also a DPP-4 inhibitor, is expected to share a similar mechanism of action and binding mode. This document outlines the theoretical underpinnings, experimental protocols, data interpretation, and visualization of the signaling pathways and experimental workflows relevant to the study of these anti-diabetic agents.

Introduction to DPP-4 and its Inhibition

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose homeostasis.[1] It selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides, including the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2] The inactivation of GLP-1 and GIP by DPP-4 leads to reduced insulin secretion and increased glucagon release, contributing to hyperglycemia in type 2 diabetes mellitus.[3]

DPP-4 inhibitors, a class of oral hypoglycemic agents known as "gliptins," block the active site of the DPP-4 enzyme.[3] This inhibition prevents the degradation of incretin hormones, thereby prolonging their activity, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon production. Molecular docking is a key computational technique used to predict and analyze the binding interactions between DPP-4 inhibitors and the enzyme at a molecular level.

Quantitative Data on DPP-4 Inhibitor Interactions

Molecular docking and experimental assays provide quantitative data that are essential for evaluating the binding affinity and inhibitory potential of DPP-4 inhibitors. The following table summarizes key quantitative metrics for Sitagliptin and other prominent DPP-4 inhibitors.

| Inhibitor | Binding Energy (kcal/mol) | IC50 (nM) | PDB ID of Complex |

| Sitagliptin | -6.70 to -9.8[4][5] | 18 - 19[6][7] | 1X70, 4FFW[8][9] |

| Vildagliptin | -7.3 to -8.1[10][11] | 34 - 62[7][12] | - |

| Saxagliptin | -7.7[4] | 50[7] | - |

| Alogliptin | -9.4[11] | 24[7] | - |

| Linagliptin | -8.1 to -10.2[10][11] | 1[7] | - |

Experimental Protocol: Molecular Docking of Sitagliptin with DPP-4

This section provides a detailed, step-by-step protocol for performing a molecular docking study of Sitagliptin with the DPP-4 enzyme using AutoDock Vina.

Software and Resource Requirements

-

Protein Preparation: UCSF Chimera, PyMOL

-

Ligand Preparation: ChemDraw, Avogadro, Open Babel

-

Molecular Docking: AutoDock Tools (ADT), AutoDock Vina

-

Visualization and Analysis: PyMOL, Discovery Studio Visualizer, LigPlot+

Step-by-Step Methodology

Step 1: Protein Preparation

-

Retrieve the Protein Structure: Download the crystal structure of human DPP-4 in complex with Sitagliptin from the Protein Data Bank (PDB). A commonly used entry is PDB ID: 1X70.[13]

-

Clean the Protein Structure: Open the PDB file in UCSF Chimera or a similar molecular visualization tool. Remove water molecules, co-crystallized ligands (except the one of interest if using for validation), and any non-essential ions.

-

Prepare the Receptor for Docking:

-

Add polar hydrogens to the protein.

-

Assign Gasteiger charges to all atoms.

-

Save the prepared protein structure in PDBQT format, which is required by AutoDock.

-

Step 2: Ligand Preparation

-

Obtain the Ligand Structure: The 2D structure of Sitagliptin can be drawn using ChemDraw or obtained from a chemical database like PubChem (CID: 4369359). The SMILES string for Sitagliptin is C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C--INVALID-LINK--N.

-

Convert to 3D and Optimize: Convert the 2D structure to a 3D structure using a program like Avogadro or Open Babel. Perform an initial energy minimization of the ligand using a suitable force field (e.g., MMFF94).

-

Prepare the Ligand for Docking:

-

Assign Gasteiger charges.

-

Define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

Step 3: Molecular Docking Simulation

-

Define the Binding Site (Grid Box Generation):

-

Identify the active site of DPP-4. The key catalytic residues are Ser630, Asp708, and His740. Other important residues in the binding pocket include Glu205, Glu206, Tyr662, and Tyr666.[14]

-

Using AutoDock Tools, define a grid box that encompasses the entire active site. For PDB ID 1X70, a grid box with dimensions of 52 x 28 x 26 Å and centered at x = 40.926, y = 50.522, z = 35.031 Å can be used.[15]

-

-

Configure and Run AutoDock Vina:

-

Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

-

Execute the AutoDock Vina docking simulation from the command line.

-

Step 4: Analysis and Visualization of Results

-

Analyze Binding Affinity: The output file from AutoDock Vina will contain the binding affinity (in kcal/mol) for the top-ranked binding poses. The most negative value indicates the most favorable binding.

-

Visualize Binding Interactions:

-

Load the protein and the docked ligand poses into a visualization tool like PyMOL or Discovery Studio.

-

Analyze the interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Key interacting residues for Sitagliptin in the DPP-4 active site often include Tyr662, Glu205, Glu206, and Phe357.[16]

-

Visualizations

DPP-4 Signaling Pathway

The following diagram illustrates the signaling pathway of DPP-4 and its inhibition.

Caption: DPP-4 signaling pathway and its inhibition by gliptins.

Experimental Workflow for Molecular Docking

The following diagram outlines the general workflow for a molecular docking experiment.

Caption: General experimental workflow for molecular docking.

References

- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 2. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 4. A combination of virtual screening, molecular dynamics simulation, MM/PBSA, ADMET, and DFT calculations to identify a potential DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. axonmedchem.com [axonmedchem.com]

- 7. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Sitagliptin [pdb101.rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. Targeting DPP4-RBD interactions by sitagliptin and linagliptin delivers a potential host-directed therapy against pan-SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Dipeptidyl peptidase IV inhibition of phytocompounds from Artocarpus champeden (Lour.) Stokes: In silico molecular docking study and ADME-Tox prediction approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Incretin Effect Amplified: A Technical Overview of Cellular Pathways Modulated by Garvagliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garvagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral antihyperglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus. By selectively inhibiting the DPP-4 enzyme, this compound enhances the bioavailability of endogenous incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This amplification of the incretin effect leads to a glucose-dependent stimulation of insulin secretion and suppression of glucagon release, thereby improving glycemic control. This technical guide provides an in-depth exploration of the core cellular pathways modulated by this compound, based on the established mechanism of action of the DPP-4 inhibitor class. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document extrapolates from the well-characterized pharmacology of this drug class to provide a robust framework for understanding its cellular and physiological effects.

The Incretin System and its Regulation by DPP-4

The incretin effect is a physiological phenomenon characterized by an enhanced insulin response to orally ingested glucose compared to an equivalent intravenous glucose load. This effect is primarily mediated by two gut-derived hormones: GLP-1 and GIP. These hormones are rapidly released from enteroendocrine L-cells and K-cells, respectively, in response to nutrient ingestion. However, their physiological activity is short-lived due to rapid inactivation by the enzyme DPP-4, which cleaves the N-terminal dipeptide from both GLP-1 and GIP.

Table 1: Key Characteristics of Incretin Hormones

| Hormone | Secreting Cells | Primary Stimulus for Release | Key Physiological Actions |

| GLP-1 | L-cells (distal ileum and colon) | Carbohydrates, fats, proteins | Stimulates glucose-dependent insulin secretion, Suppresses glucagon secretion, Delays gastric emptying, Promotes satiety |

| GIP | K-cells (duodenum and jejunum) | Carbohydrates, fats | Stimulates glucose-dependent insulin secretion, Potential role in fat metabolism |

Mechanism of Action: this compound as a DPP-4 Inhibitor

This compound, as a competitive and reversible inhibitor of DPP-4, prevents the degradation of active GLP-1 and GIP.[1][2][3] This leads to a sustained elevation of their circulating levels, thereby prolonging and enhancing their physiological actions on various target tissues, most notably the pancreatic islets.

Core Cellular Signaling Pathways Modulated by this compound

The primary cellular effects of this compound are mediated through the potentiation of GLP-1 and GIP signaling in pancreatic β-cells and α-cells.

Pancreatic β-Cell: Enhancement of Glucose-Dependent Insulin Secretion

In the pancreatic β-cell, both GLP-1 and GIP bind to their respective G-protein coupled receptors (GPCRs), the GLP-1 receptor (GLP-1R) and the GIP receptor (GIPR). This binding initiates a cascade of intracellular signaling events that augment glucose-stimulated insulin secretion.

The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors, in turn, modulate the activity of various downstream targets to enhance insulin granule exocytosis.

Key downstream effects include:

-

Closure of ATP-sensitive potassium (K-ATP) channels: This leads to membrane depolarization.

-

Increased intracellular calcium (Ca2+) concentration: Both through influx via voltage-gated calcium channels and release from intracellular stores.

-

Enhanced exocytosis of insulin-containing granules.

Pancreatic α-Cell: Suppression of Glucagon Secretion

In a hyperglycemic state, elevated GLP-1 levels, potentiated by this compound, act on pancreatic α-cells to suppress the secretion of glucagon. This effect is glucose-dependent, meaning that glucagon secretion is not impaired during hypoglycemia, thereby reducing the risk of this adverse event. The precise intracellular mechanisms are still under investigation but are thought to involve both direct and indirect pathways, including paracrine signaling from β-cells (e.g., via insulin and GABA).

References

- 1. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]

- 3. New insight into the mechanisms underlying the function of the incretin hormone glucagon-like peptide-1 in pancreatic β-cells: The involvement of the Wnt signaling pathway effector β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β Cell Gαs signaling is critical for physiological and pharmacological enhancement of insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Garvagliptin In Vitro Assay Protocols: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garvagliptin (also known as ZYDPLA1) is a potent and competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis. By inhibiting DPP-4, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an effective therapeutic agent for the management of type 2 diabetes mellitus.

This document provides detailed application notes and protocols for the in vitro assessment of this compound's pharmacological profile. The included methodologies cover the determination of its inhibitory potency against DPP-4, its functional activity in a cell-based model of GLP-1 secretion, and strategies for evaluating its selectivity and off-target profile.

Data Presentation

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Assay Type | Target/System | Parameter | Value |

| Biochemical Assay | Human Recombinant DPP-4 | IC50 | 2.99 nM[1] |

| Cell-Based Assay | Enteroendocrine Cell Line (e.g., GLUTag, STC-1) | EC50 (GLP-1 Secretion Potentiation) | Data not publicly available |

| Selectivity Assay | Human Recombinant DPP-8 | IC50 / Ki | Data not publicly available |

| Selectivity Assay | Human Recombinant DPP-9 | IC50 / Ki | Data not publicly available |

Experimental Protocols

DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DPP-4. The assay is based on the cleavage of a fluorogenic substrate by DPP-4, resulting in a fluorescent signal.

Materials:

-

Human Recombinant DPP-4 Enzyme

-

DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-buffered saline, pH 7.5)

-

This compound

-

Positive Control Inhibitor (e.g., Sitagliptin, Vildagliptin)

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from picomolar to micromolar to generate a full dose-response curve. Also, prepare solutions of the positive control inhibitor.

-

Enzyme Preparation: Dilute the human recombinant DPP-4 enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay duration.

-

Assay Reaction: a. To each well of a 96-well black microplate, add the appropriate volume of the serially diluted this compound, positive control, or vehicle (assay buffer for no-inhibitor control). b. Add the diluted DPP-4 enzyme solution to each well. c. Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition and Measurement: a. Prepare the DPP-4 fluorogenic substrate solution in the assay buffer. b. Add the substrate solution to all wells to initiate the enzymatic reaction. c. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. d. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes.

-

Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for DPP-4 Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against DPP-4.

Cell-Based GLP-1 Secretion Potentiation Assay

This protocol outlines a method to assess the ability of this compound to potentiate GLP-1 secretion from an enteroendocrine cell line (e.g., GLUTag or STC-1) in response to a secretagogue. Since this compound inhibits DPP-4, it prevents the degradation of secreted GLP-1, leading to higher measurable levels.

Materials:

-

GLUTag or STC-1 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Krebs-Ringer Bicarbonate Buffer (KRBB)

-

GLP-1 secretagogue (e.g., glucose, glutamine, or a GPR119 agonist)

-

This compound

-

DPP-4 inhibitor (for sample stabilization, if necessary, though this compound serves this purpose in the test wells)

-

Active GLP-1 ELISA kit

-

24-well or 96-well cell culture plates

Protocol:

-

Cell Culture: Culture GLUTag or STC-1 cells in the appropriate medium supplemented with FBS in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding: Seed the cells into 24-well or 96-well plates and allow them to adhere and grow to a suitable confluency.

-

Assay Procedure: a. On the day of the assay, wash the cells with KRBB. b. Pre-incubate the cells with KRBB containing different concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C. Include a vehicle control (no this compound). c. Add the GLP-1 secretagogue to the wells to stimulate GLP-1 release. d. Incubate for a further period (e.g., 2 hours) at 37°C.

-

Sample Collection and Analysis: a. Collect the supernatant from each well. b. To prevent GLP-1 degradation in the control samples, a separate DPP-4 inhibitor can be added immediately after collection. c. Measure the concentration of active GLP-1 in the supernatants using a validated ELISA kit according to the manufacturer's instructions.

-

Data Analysis: a. Quantify the amount of GLP-1 secreted in each condition. b. Plot the GLP-1 concentration against the logarithm of the this compound concentration. c. Fit the data to a suitable model to determine the EC50 value, which represents the concentration of this compound that potentiates GLP-1 secretion by 50% of the maximum effect.

Signaling Pathway of DPP-4 Inhibition and GLP-1 Potentiation

Caption: DPP-4 inhibition by this compound increases active GLP-1 levels.

Selectivity Profiling against Related Proteases

To ensure the specificity of this compound, it is essential to assess its inhibitory activity against other members of the dipeptidyl peptidase family, particularly DPP-8 and DPP-9, as inhibition of these enzymes has been associated with toxicity[2].

Protocol: The protocol for assessing selectivity is analogous to the DPP-4 inhibition assay described above. The key difference is the use of recombinant human DPP-8 and DPP-9 enzymes and their respective preferred substrates.

-

Perform the fluorescence-based inhibition assay as described for DPP-4, but substitute the enzyme with either recombinant human DPP-8 or DPP-9.

-

Use a substrate that is efficiently cleaved by DPP-8 and DPP-9.

-

Determine the IC50 values of this compound for DPP-8 and DPP-9.

-

Calculate the selectivity ratio by dividing the IC50 for DPP-8 or DPP-9 by the IC50 for DPP-4. A higher ratio indicates greater selectivity for DPP-4.

Off-Target Pharmacology Screening

A broad off-target screening is crucial to identify any unintended interactions of this compound with other biological targets, which could lead to adverse effects. This is typically performed by screening the compound against a panel of receptors, ion channels, transporters, and enzymes.

Protocol:

-

Panel Selection: Utilize a commercially available off-target screening panel (e.g., Eurofins SafetyScreen44 or a similar panel). These panels cover a wide range of targets known to be associated with adverse drug reactions.

-

Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 µM) to the contract research organization (CRO) offering the screening service.

-

Assay Performance: The CRO will perform a battery of in vitro assays, typically radioligand binding assays for receptors and transporters, and enzymatic or functional assays for enzymes and ion channels.

-

Data Interpretation: The results are usually provided as the percentage of inhibition or activation at the tested concentration. Any significant interaction (typically >50% inhibition or activation) should be followed up with concentration-response studies to determine the IC50 or EC50 for the off-target interaction. This allows for an assessment of the therapeutic window between the on-target and off-target activities.

Logical Workflow for In Vitro Safety Profiling

Caption: A logical workflow for the in vitro safety assessment of this compound.

Conclusion

The in vitro assays described in this application note provide a robust framework for the pharmacological characterization of this compound. By determining its on-target potency, cell-based activity, and selectivity profile, researchers can gain a comprehensive understanding of its mechanism of action and potential for off-target effects. These data are critical for guiding further drug development and ensuring the safety and efficacy of this promising anti-diabetic agent.

References

- 1. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Evaluation of DPP-4 Inhibitors in Rodent Models of Type 2 Diabetes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of public preclinical data for Garvagliptin, this document utilizes data from a well-characterized Dipeptidyl Peptidase-4 (DPP-4) inhibitor, Sitagliptin, as a representative example to illustrate the selection and use of animal models for this class of drugs. The protocols and data presentation can be adapted for the evaluation of other DPP-4 inhibitors.

Introduction to DPP-4 Inhibitors and Mechanism of Action

Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] DPP-4 is an enzyme that rapidly inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4] These incretin hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release from the pancreas in a glucose-dependent manner.[2][4]

By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[1][2] This leads to improved glycemic control, characterized by reductions in fasting and postprandial blood glucose levels, with a low risk of hypoglycemia.

Caption: Mechanism of Action of DPP-4 Inhibitors.

Animal Model Selection for Efficacy and Safety Evaluation

The selection of an appropriate animal model is critical for the preclinical evaluation of anti-diabetic drugs. Rodent models are widely used due to their physiological similarities to humans in terms of metabolic pathways, relatively low cost, and ease of handling. For studying T2DM, models that exhibit insulin resistance and progressive beta-cell dysfunction are preferred.

Caption: Logical workflow for animal model selection.

Recommended Animal Models

| Animal Model | Type | Key Characteristics | Advantages | Disadvantages |

| db/db Mouse | Genetic (Leptin receptor mutation) | Severe obesity, hyperphagia, insulin resistance, hyperglycemia, progressive beta-cell dysfunction. | Closely mimics the pathophysiology of human T2DM. Well-characterized and widely used. | Severe phenotype may not be representative of all stages of human T2DM. |

| Zucker Diabetic Fatty (ZDF) Rat | Genetic (Leptin receptor mutation) | Obesity, insulin resistance, hyperglycemia that progresses with age. Male rats are more prone to developing diabetes. | Good model for studying the progression of T2DM and its complications. | Requires a specific diet (e.g., Purina 5008) to induce overt diabetes. |

| Streptozotocin (STZ)-Induced Diabetic Rat (with High-Fat Diet) | Chemically-Induced | Insulin resistance induced by a high-fat diet, followed by beta-cell destruction with a low dose of STZ. | Allows for the study of both insulin resistance and beta-cell dysfunction. Model induction is controllable. | The abrupt onset of hyperglycemia may not fully replicate the gradual progression of human T2DM. |

Experimental Protocols

Efficacy Study in db/db Mice

Objective: To evaluate the glucose-lowering efficacy of a DPP-4 inhibitor in a genetic model of T2DM.

Materials:

-

Male db/db mice (8-10 weeks of age)

-

Lean littermate control mice (db/+)

-

DPP-4 inhibitor (e.g., Sitagliptin)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection tubes (e.g., EDTA-coated)

-

Animal balance

Protocol:

-

Acclimatization: House mice in a temperature and light-controlled environment for at least one week prior to the experiment with ad libitum access to standard chow and water.

-

Grouping: Randomly assign db/db mice to two groups (n=8-10 per group):

-

Vehicle control group

-

DPP-4 inhibitor treatment group (e.g., Sitagliptin 10 mg/kg)

-

A group of lean db/+ mice will serve as a non-diabetic control.

-

-

Dosing: Administer the vehicle or DPP-4 inhibitor orally via gavage once daily for a specified period (e.g., 4-8 weeks).

-

Monitoring:

-

Measure body weight and food intake weekly.

-

Monitor non-fasting blood glucose levels weekly from tail vein blood.

-

-

Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period.

-

Fast mice for 6 hours.

-

Collect a baseline blood sample (t=0).

-

Administer a 2 g/kg glucose solution orally.

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose at each time point.

-

-

Terminal Blood and Tissue Collection: At the end of the study, collect terminal blood samples for HbA1c and plasma insulin analysis. Pancreatic tissue can be collected for histological analysis.

Caption: Experimental workflow for an efficacy study.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a DPP-4 inhibitor following oral and intravenous administration in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

DPP-4 inhibitor

-

Vehicle for oral and intravenous formulations

-

Oral gavage needles and syringes

-

Intravenous catheters and infusion pumps

-

Blood collection tubes (e.g., heparinized)

-

Centrifuge

-

LC-MS/MS system for drug concentration analysis

Protocol:

-

Acclimatization and Catheterization: Acclimate rats for at least one week. For the intravenous group, surgically implant a catheter in the jugular vein. Allow for a recovery period.

-

Grouping: Assign rats to two groups (n=4-6 per group):

-

Oral administration group

-

Intravenous administration group

-

-

Dosing:

-

Oral: Administer a single dose of the DPP-4 inhibitor (e.g., 10 mg/kg) via oral gavage after an overnight fast.

-

Intravenous: Administer a single bolus dose of the DPP-4 inhibitor (e.g., 1 mg/kg) via the jugular vein catheter.

-

-

Blood Sampling: Collect serial blood samples (approximately 0.2 mL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the plasma concentrations of the DPP-4 inhibitor using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., WinNonlin).

Data Presentation

Representative Efficacy Data (Sitagliptin in ZDF Rats)

| Parameter | Lean Control | ZDF Vehicle | ZDF + Sitagliptin (10 mg/kg/day) |

| Initial Blood Glucose (mg/dL) | 105 ± 5 | 350 ± 20 | 345 ± 18 |

| Final Blood Glucose (mg/dL) | 110 ± 6 | 550 ± 35 | 380 ± 25 |

| HbA1c (%) | 4.5 ± 0.2 | 9.8 ± 0.5 | 7.5 ± 0.4 |

| Plasma Insulin (ng/mL) | 2.5 ± 0.3 | 1.2 ± 0.2 | 2.1 ± 0.3 |

| OGTT AUC (mg·h/dL) | 18000 ± 1200 | 55000 ± 3500 | 38000 ± 2800 |

| *Data are presented as mean ± SEM. *p < 0.05 compared to ZDF Vehicle. Data is illustrative and based on typical findings for DPP-4 inhibitors in this model. |

Representative Pharmacokinetic Data (Illustrative)

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |

| Cmax (ng/mL) | 1500 ± 250 | 2500 ± 300 |

| Tmax (h) | 1.5 ± 0.5 | - |

| AUC (0-inf) (ng·h/mL) | 8500 ± 1200 | 3000 ± 400 |

| t1/2 (h) | 4.2 ± 0.8 | 3.8 ± 0.6 |

| Bioavailability (%) | ~85% | - |

| *Data are presented as mean ± SD. Data is illustrative for a typical small molecule DPP-4 inhibitor in rats. |

Conclusion

The preclinical evaluation of DPP-4 inhibitors like this compound relies on the use of appropriate animal models that recapitulate the key features of human type 2 diabetes. The db/db mouse and Zucker Diabetic Fatty rat are robust genetic models for assessing efficacy, while STZ-induced models can also provide valuable insights. The detailed protocols provided herein for efficacy and pharmacokinetic studies offer a framework for the preclinical characterization of this important class of anti-diabetic agents. The representative data for Sitagliptin highlights the expected therapeutic profile of a DPP-4 inhibitor in these models, demonstrating improvements in glycemic control and pancreatic beta-cell function.

References

- 1. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Worms, Mice, Cows and Pigs: The Importance of Animal Patents in Develo" by Elisabeth T. Jozwiak [scholarlycommons.law.northwestern.edu]

- 3. An Overview of Patent Law as Applied to the Field of Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-vitro and in-vivo studies supporting the therapeutic potential of ZP3022 in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Garvagliptin Dosage and Administration in Mice

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, specific preclinical data on the dosage and administration of Garvagliptin in mice is not publicly available in the reviewed literature. The following application notes and protocols are based on the established mechanisms of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and publicly available data for other compounds in this class, such as Sitagliptin, Vildagliptin, Linagliptin, and Alogliptin. These notes are intended to serve as a foundational guide for researchers designing preclinical studies with this compound in mice. It is imperative to conduct dose-finding and pharmacokinetic studies for this compound to establish its specific parameters.

Introduction to this compound